

# Conglobatin C1 and its Analogues from Streptomyces: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Conglobatin C1 |           |
| Cat. No.:            | B10822035      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Conglobatin C1 and its analogues represent a class of C2-symmetrical 16-membered macrodiolides produced by various species of Streptomyces. These natural products have garnered significant interest within the scientific community due to their potent cytotoxic and potential antitumor activities. This technical guide provides an in-depth overview of Conglobatin C1 and its known analogues, focusing on their chemical properties, biological activities, biosynthesis, and the experimental methodologies used for their study. All quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are detailed. Signaling pathways and experimental workflows are illustrated using diagrams generated with Graphviz (DOT language) to facilitate a deeper understanding of the underlying mechanisms and processes.

#### **Chemical Structures and Properties**

Conglobatin was first isolated from Streptomyces conglobatus ATCC 31005.[1] It is characterized by a C2-symmetrical macrodiolide core structure featuring oxazole side chains. [1] Subsequently, a range of analogues have been isolated from other Streptomyces strains, such as the Australian strain MST-91080 and the genetically engineered Streptomyces pactum ATCC 27456.[2][3] These analogues, including Conglobatins B1, B2, B3, C1, C2, D1, D2, E, F1, and F2, primarily differ in their methylation patterns on the macrodiolide backbone.[2][3]



This structural diversity arises from the relaxed substrate specificity of the polyketide synthase (PKS) enzymes involved in their biosynthesis.[3]

Table 1: Physicochemical Properties of Conglobatin C1 and its Analogues

| Compound              | Molecular<br>Formula | [M+H] <sup>+</sup><br>(Observed) | [M+H] <sup>+</sup><br>(Calculated) | Source<br>Organism            |
|-----------------------|----------------------|----------------------------------|------------------------------------|-------------------------------|
| Conglobatin (1)       | C28H38N2O6           | 485.2646                         | 485.2646                           | S. conglobatus<br>ATCC 31005  |
| Conglobatin B1        | C26H35N2O6           | 471.2490                         | 471.2490                           | Streptomyces sp.<br>MST-91080 |
| Conglobatin C1        | C26H35N2O6           | 471.2490                         | 471.2490                           | Streptomyces sp.<br>MST-91080 |
| Conglobatin C2<br>(4) | C26H35N2O6           | 471.2490                         | 471.2490                           | Streptomyces sp.<br>MST-91080 |
| Conglobatin D1 (5)    | C25H33N2O6           | 457.2333                         | 457.2333                           | Streptomyces sp.<br>MST-91080 |
| Conglobatin D2<br>(6) | C25H33N2O6           | 457.2333                         | 457.2333                           | Streptomyces sp.<br>MST-91080 |
| Conglobatin E<br>(7)  | C24H31N2O6           | 443.2177                         | 443.2177                           | Streptomyces sp.<br>MST-91080 |

Table 2: <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data for **Conglobatin C1** (in DMSO-d<sub>6</sub>)



| Position | δC (ppm) | δΗ (ppm, mult., J in Hz) |
|----------|----------|--------------------------|
| 1        | 165.4    | -                        |
| 2        | 121.1    | 5.75, s                  |
| 3        | 147.8    | -                        |
| 4        | 39.9     | 2.49, m                  |
| 5        | 74.5     | 4.88, dd, 9.8, 2.0       |
| 6        | 34.5     | 1.68, m                  |
| 7        | 78.1     | 4.95, dd, 9.8, 2.0       |
| 8        | 41.2     | 2.25, m                  |
| 2-Me     | 11.9     | 1.78, s                  |
| 4-Me     | 16.9     | 0.88, d, 6.7             |
| 6-Me     | 21.1     | 0.83, d, 6.7             |
| 8-Me     | 14.2     | 1.05, d, 6.9             |
| 1'       | -        | -                        |
| 2'       | 148.9    | 8.12, s                  |
| 4'       | 125.1    | 7.35, s                  |
| 5'       | 154.2    | -                        |
| 5'-Me    | 11.2     | 2.28, s                  |

### **Biological Activity and Mechanism of Action**

Conglobatins have demonstrated significant cytotoxic activity against various cancer cell lines. [2][3] Notably, Conglobatin F2 has shown enhanced antitumor activity against HeLa and NCI-H460 cancer cell lines compared to the parent compound.[3] The primary mechanism of action for the antitumor effects of conglobatins is believed to be the inhibition of Heat Shock Protein 90 (Hsp90).[3] Hsp90 is a molecular chaperone that plays a critical role in the folding, stabilization, and function of numerous client proteins, many of which are involved in oncogenic



signaling pathways. Inhibition of Hsp90 leads to the degradation of these client proteins, ultimately resulting in cell cycle arrest and apoptosis.

Table 3: Cytotoxic Activity of Conglobatin C1 and Analogues

| Compound           | Cell Line    | IC <sub>50</sub> (μg/mL)     |
|--------------------|--------------|------------------------------|
| Conglobatin (1)    | NS-1 Myeloma | 1.39[4][5]                   |
| Conglobatin B1 (2) | NS-1 Myeloma | 0.084[4][5]                  |
| Conglobatin C1 (3) | NS-1 Myeloma | 1.05[4][5]                   |
| Conglobatin C2 (4) | NS-1 Myeloma | 0.45[4][5]                   |
| Conglobatin F2     | HeLa         | More potent than Conglobatin |
| Conglobatin F2     | NCI-H460     | More potent than Conglobatin |

Further studies are required to establish a comprehensive cytotoxicity profile against a broader panel of cancer cell lines.

#### **Hsp90 Signaling Pathway**

The inhibition of Hsp90 by conglobatins disrupts multiple signaling cascades crucial for cancer cell survival and proliferation. The following diagram illustrates the central role of Hsp90 and the downstream effects of its inhibition.





Click to download full resolution via product page

Caption: Hsp90 inhibition by conglobatins.



#### **Biosynthesis**

The biosynthesis of conglobatin is orchestrated by a type I polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) hybrid machinery. The biosynthetic gene cluster (BGC) from S. conglobatus has been identified and characterized. The process begins with an NRPS-like loading module that activates and incorporates a glycine starter unit. This is followed by a series of extensions with methylmalonyl-CoA extender units, catalyzed by PKS modules. The formation of the characteristic oxazole ring is catalyzed by a cyclodehydratase. The final macrodiolide structure is formed through the head-to-tail dimerization of two pentaketide chains, a reaction catalyzed by a thioesterase (TE) domain. The structural diversity of the conglobatin analogues is attributed to the "stuttering" of one of the PKS modules, leading to variations in the methylation pattern of the polyketide backbone.



Click to download full resolution via product page



Caption: Proposed biosynthetic pathway of conglobatin.

# Experimental Protocols Fermentation of Streptomyces for Conglobatin Production

This protocol is adapted from the cultivation of Streptomyces sp. MST-91080.

- Media Preparation: Prepare a seed medium containing (per liter): 10 g glucose, 20 g soluble starch, 5 g yeast extract, 5 g peptone, and 1 g CaCO<sub>3</sub>. The production medium consists of (per liter): 30 g soluble starch, 15 g soybean meal, 2 g yeast extract, 4 g CaCO<sub>3</sub>, and 0.5 g KBr. Adjust the pH of both media to 7.0 before autoclaving.
- Inoculation and Seed Culture: Inoculate a 250 mL flask containing 50 mL of seed medium with a glycerol stock of the Streptomyces strain. Incubate at 28 °C with shaking at 200 rpm for 2-3 days.
- Production Culture: Transfer the seed culture (10% v/v) to a 2 L flask containing 1 L of production medium. Incubate at 28 °C with shaking at 200 rpm for 7-10 days. Monitor the production of conglobatins by HPLC analysis of small aliquots of the culture broth.

#### **Extraction and Purification of Conglobatin C1**

- Extraction: After fermentation, centrifuge the culture broth to separate the mycelium from the supernatant. Extract the mycelial cake and the supernatant separately with an equal volume of ethyl acetate three times. Combine the organic extracts and evaporate to dryness under reduced pressure.
- Initial Fractionation: Dissolve the crude extract in methanol and partition against hexane to remove nonpolar impurities. Evaporate the methanolic layer to yield a defatted extract.
- Preparative High-Performance Liquid Chromatography (HPLC):
  - Column: Hypersil C18 (or equivalent), 10 μm, 250 x 21.2 mm.
  - Mobile Phase: Isocratic elution with 60% acetonitrile in water containing 0.01% trifluoroacetic acid (TFA).







• Flow Rate: 20 mL/min.

Detection: UV at 214 nm.

- Procedure: Dissolve the defatted extract in the mobile phase and inject onto the preparative HPLC system. Collect fractions based on the chromatogram peaks. Combine fractions containing the desired conglobatin analogue and evaporate the solvent.
- Final Purification: If necessary, perform a second round of semi-preparative or analytical HPLC using a similar or slightly modified gradient elution to achieve high purity.





Click to download full resolution via product page

Caption: General workflow for isolation and characterization.



#### **Cytotoxicity Assay (MTT Assay)**

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu$ L of complete culture medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Compound Treatment: Prepare serial dilutions of the purified conglobatin analogues in culture medium. Replace the medium in the wells with 100 μL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
- Incubation: Incubate the plate for 48-72 hours.
- MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC<sub>50</sub> value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve fitting software.

#### Conclusion

Conglobatin C1 and its analogues from Streptomyces are a promising class of natural products with potent cytotoxic activities, primarily through the inhibition of Hsp90. The structural diversity within this family of compounds, coupled with the potential for biosynthetic engineering, presents exciting opportunities for the development of novel anticancer agents. This technical guide provides a comprehensive resource for researchers in the field, summarizing the current knowledge and providing detailed methodologies to facilitate further investigation and drug discovery efforts. Further research is warranted to fully elucidate the structure-activity relationships, expand the cytotoxicity profiling against a wider range of cancer types, and explore the potential antimicrobial activities of these fascinating macrodiolides.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. research-management.mq.edu.au [research-management.mq.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. researchers.mq.edu.au [researchers.mq.edu.au]
- To cite this document: BenchChem. [Conglobatin C1 and its Analogues from Streptomyces: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10822035#conglobatin-c1-and-its-analogues-from-streptomyces]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com